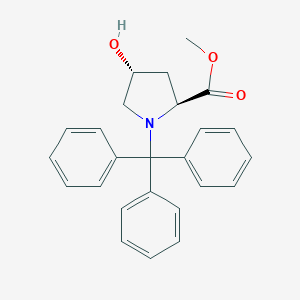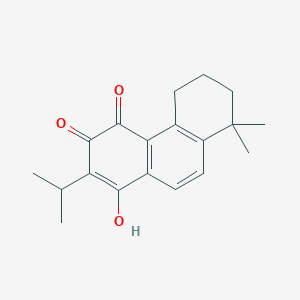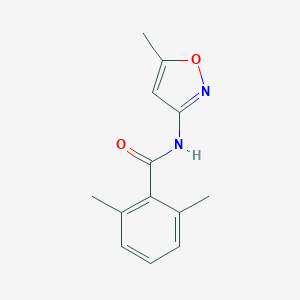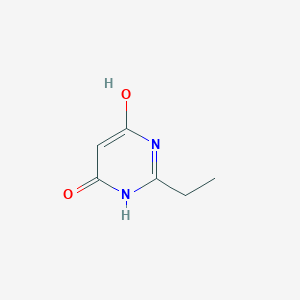
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MHTP and is a chiral pyrrolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of MHTP is not fully understood. However, it is believed that MHTP exerts its effects by binding to specific receptors in the body. MHTP has been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This suggests that MHTP may have potential applications in the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
MHTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MHTP can inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. MHTP has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, MHTP has been shown to increase dopamine levels in the brain, which may have potential applications in the treatment of dopamine-related disorders.
実験室実験の利点と制限
One of the main advantages of using MHTP in lab experiments is its chiral nature, which allows for the production of enantiomerically pure compounds. MHTP is also relatively easy to synthesize using various methods. However, one of the limitations of using MHTP in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of MHTP. One area of research is the development of MHTP-based therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the use of MHTP as a chiral auxiliary in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of MHTP and its potential applications in various fields.
Conclusion:
In conclusion, (2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MHTP has been achieved using various methods, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. MHTP has various biochemical and physiological effects, and its potential applications in various fields make it a promising compound for future research.
合成法
The synthesis of MHTP has been achieved using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral catalysts to produce enantiomerically pure compounds. Resolution, on the other hand, involves the separation of racemic mixtures into their enantiomers. One of the most common methods used for the synthesis of MHTP is the asymmetric synthesis using L-proline as the chiral catalyst.
科学的研究の応用
MHTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, MHTP has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MHTP has also been used as a chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds. In catalysis, MHTP has been studied for its potential as a chiral ligand in asymmetric catalysis reactions.
特性
IUPAC Name |
methyl (2S,4S)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWALJOVVPETG-GOTSBHOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)




